![molecular formula C18H17N9NaO10PS B13759625 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes a guanosine moiety linked to a benzofurazanyl group through an aminoethylthio chain. The presence of a cyclic monophosphate group further enhances its biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt involves multiple steps. The process typically starts with the preparation of the guanosine derivative, followed by the introduction of the aminoethylthio chain. The benzofurazanyl group is then attached through a nitration reaction. The final step involves the cyclization of the phosphate group to form the cyclic monophosphate structure .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors and purification through chromatography techniques. The final product is obtained as a sodium salt to enhance its solubility and stability .
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aminoethylthio chain can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be used for further research and applications .
Applications De Recherche Scientifique
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a probe to study cyclic nucleotide signaling pathways.
Biology: Helps in understanding the role of cyclic nucleotides in cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as cyclic nucleotide-dependent protein kinases. It modulates the activity of these kinases, leading to changes in cellular signaling pathways. The presence of the benzofurazanyl group enhances its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,5’-Cyclic GMP monosodium salt
- 3’,5’-Cyclic AMP monosodium salt
- 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)adenosine-3’,5’-cyclic monophosphate sodium salt
Uniqueness
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt stands out due to its unique structure, which combines a guanosine moiety with a benzofurazanyl group. This combination enhances its biochemical properties and makes it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C18H17N9NaO10PS |
|---|---|
Poids moléculaire |
605.4 g/mol |
Nom IUPAC |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]-1H-purin-6-one |
InChI |
InChI=1S/C18H18N9O10PS.Na/c19-17-22-14-11(15(29)23-17)21-18(26(14)16-12(28)13-8(35-16)5-34-38(32,33)36-13)39-4-3-20-6-1-2-7(27(30)31)10-9(6)24-37-25-10;/h1-2,8,12-13,16,20,28H,3-5H2,(H,32,33)(H3,19,22,23,29);/q;+1/p-1/t8-,12-,13-,16-;/m1./s1 |
Clé InChI |
RIZAVBKBKYHISL-YHIYHNJDSA-M |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

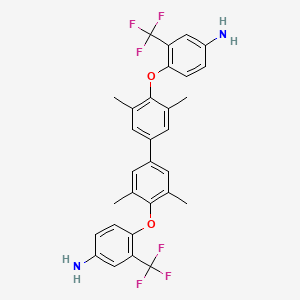
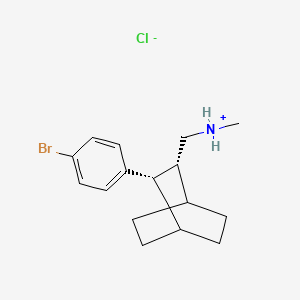
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
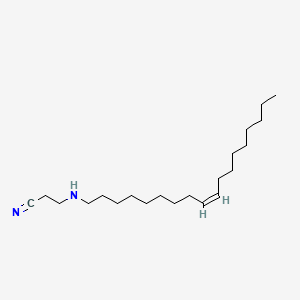
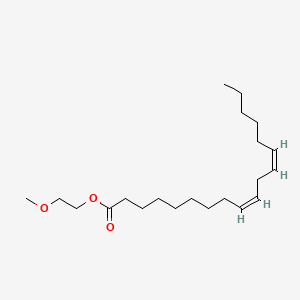

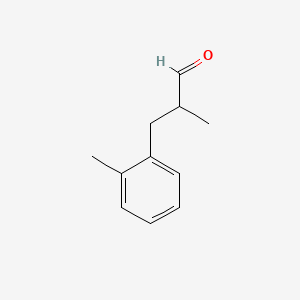
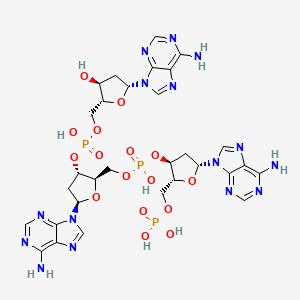
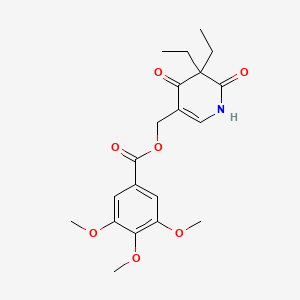
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
